Cas no 866340-70-7 (2-({7-chloro-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide)

2-({7-chloro-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-({7-chloro-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
- AKOS001836682
- 866340-70-7
- 2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
- 2-({7-CHLORO-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE
- 2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide
- F1602-0185
-
- インチ: 1S/C25H17ClFN3O2S/c26-17-6-11-21-16(12-17)13-20-24(32-21)29-23(15-4-2-1-3-5-15)30-25(20)33-14-22(31)28-19-9-7-18(27)8-10-19/h1-12H,13-14H2,(H,28,31)
- InChIKey: AKIHXWLNBZNKRB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)CC1=C(N=C(C3C=CC=CC=3)N=C1O2)SCC(NC1C=CC(=CC=1)F)=O
計算された属性
- せいみつぶんしりょう: 477.0714038g/mol
- どういたいしつりょう: 477.0714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- 疎水性パラメータ計算基準値(XlogP): 6.2
2-({7-chloro-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0185-1mg |
2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide |
866340-70-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1602-0185-10mg |
2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide |
866340-70-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0185-20mg |
2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide |
866340-70-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1602-0185-25mg |
2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide |
866340-70-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1602-0185-30mg |
2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide |
866340-70-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1602-0185-10μmol |
2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide |
866340-70-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0185-2mg |
2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide |
866340-70-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1602-0185-4mg |
2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide |
866340-70-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1602-0185-50mg |
2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide |
866340-70-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1602-0185-75mg |
2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide |
866340-70-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
2-({7-chloro-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
2-({7-chloro-2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamideに関する追加情報
Introduction to 2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (CAS No. 866340-70-7)
2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide, with the CAS number 866340-70-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as sulfanyl acetamides, which are characterized by their unique structural features and potential biological activities. The compound's structure includes a chromeno[2,3-d]pyrimidine core, a chloro substituent, and a phenyl group, all of which contribute to its pharmacological properties.
The chromeno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. This scaffold has been extensively studied for its potential in developing new therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The presence of the chloro substituent and the phenyl group in the structure of 2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide further enhances its bioactivity and selectivity.
Recent studies have highlighted the potential of this compound as an inhibitor of specific kinases, which are key enzymes involved in cell signaling pathways. Kinase inhibitors have become an important class of drugs in cancer therapy due to their ability to block the uncontrolled cell growth that characterizes many types of cancer. The sulfanyl acetamide moiety in the structure of this compound is believed to play a crucial role in its kinase inhibitory activity. Specifically, it has been shown to interact with the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins.
In addition to its kinase inhibitory properties, 2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. The ability of this compound to modulate inflammatory pathways makes it a promising candidate for the development of new anti-inflammatory drugs.
The biological activity of 2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has been evaluated in various preclinical models. In vitro studies using cell lines have demonstrated its potent cytotoxic effects on cancer cells while showing minimal toxicity to normal cells. These findings suggest that this compound may have a favorable therapeutic window, which is a critical factor in drug development.
Furthermore, preliminary pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are essential for understanding how the drug behaves in the body and for optimizing its formulation and dosing regimens. The results indicate that 2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has good oral bioavailability and a favorable half-life, making it suitable for further development as an oral therapeutic agent.
In conclusion, 2-({7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (CAS No. 866340-70-7) is a promising lead compound with potential applications in cancer therapy and anti-inflammatory treatments. Its unique structural features and biological activities make it an attractive candidate for further preclinical and clinical investigation. Ongoing research aims to optimize its pharmacological properties and evaluate its safety and efficacy in more advanced models.
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